molecular formula C8H9BrIN B8016138 [(5-Bromo-2-iodophenyl)methyl](methyl)amine

[(5-Bromo-2-iodophenyl)methyl](methyl)amine

Cat. No.: B8016138
M. Wt: 325.97 g/mol
InChI Key: OEYDTXGFGFBNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-iodophenyl)methylamine is a halogen-substituted benzylamine derivative with the molecular formula C₈H₉BrIN and a molecular weight of 326.98 g/mol. The compound features a phenyl ring substituted with bromine at position 5 and iodine at position 2, with a methylamine group (-CH₂-NHCH₃) attached to the benzyl carbon.

Properties

IUPAC Name

1-(5-bromo-2-iodophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrIN/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYDTXGFGFBNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodophenyl)methylamine typically involves the halogenation of a benzene derivative followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of (5-Bromo-2-iodophenyl)methylamine may involve large-scale halogenation reactions followed by amination. The use of continuous flow reactors can enhance the efficiency and safety of these processes, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodophenyl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (5-Bromo-2-iodophenyl)methylamine is C9H10BrIClN, with a molecular weight of approximately 320.45 g/mol. The compound features a phenyl ring substituted with bromine and iodine, which enhances its reactivity and selectivity for biological targets. The presence of halogen atoms is crucial as they can significantly influence the compound's chemical behavior and biological interactions.

Drug Development

The unique electronic properties conferred by the halogen substituents make (5-Bromo-2-iodophenyl)methylamine a candidate for developing new pharmaceuticals. Preliminary studies suggest that compounds with similar structures can modulate enzyme activity or receptor binding, making them valuable in designing drugs targeting specific pathways in diseases such as cancer and neurological disorders .

Anticancer Research

Research indicates that halogenated compounds can exhibit enhanced anticancer activity due to their ability to interact with DNA and proteins involved in cell proliferation. Studies involving similar compounds have shown promising results in inhibiting tumor growth, suggesting that (5-Bromo-2-iodophenyl)methylamine may have potential as an anticancer agent.

Interaction Studies

(5-Bromo-2-iodophenyl)methylamine is being studied for its interactions with various biological targets, particularly in the context of neurobiology and psychiatric disorders. Compounds with similar structures have been shown to affect serotonin receptor availability, which is critical in understanding mood disorders like depression .

Mechanistic Studies

Further exploration into the compound's mechanism of action is ongoing, focusing on binding affinities and the specific pathways influenced by its halogen substituents. Such studies are essential for elucidating how this compound can be utilized therapeutically .

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodophenyl)methylamine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds through substitution or coupling reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, although specific details would depend on the particular compound being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylmethylamines

Key Compounds:

(5-Bromo-2-methylphenyl)methyl(methyl)amine (CAS 767289-08-7)

  • Structure : Phenyl ring with 5-Br and 2-OCH₃ substituents.
  • Molecular Weight : 230.10 g/mol.
  • Properties : The methoxy group is electron-donating, increasing the electron density of the aromatic ring compared to the iodo substituent in the target compound. This affects reactivity in electrophilic substitution reactions .

1-(2-Bromo-5-methylphenyl)ethylamine (CAS 1079742-51-0) Structure: Ethylamine side chain with a bromo-methylphenyl group. Molecular Weight: 242.16 g/mol.

Table 1: Comparison of Halogen-Substituted Phenylmethylamines
Compound Molecular Formula Molecular Weight (g/mol) Substituents Amine Type Key Applications
(5-Bromo-2-iodophenyl)methylamine C₈H₉BrIN 326.98 5-Br, 2-I Tertiary Pharmaceutical intermediates
(5-Bromo-2-methylphenyl)methyl(methyl)amine C₉H₁₂BrNO 230.10 5-Br, 2-OCH₃ Tertiary Organic synthesis
1-(2-Bromo-5-methylphenyl)ethylamine C₁₁H₁₆BrN 242.16 2-Br, 5-CH₃ Secondary Research chemicals

Heterocyclic Amines with Halogen Substituents

Key Compounds:

2-(5-Bromopyrimidin-2-yl)ethylamine (CAS 1216240-73-1) Structure: Pyrimidine ring with 5-Br and ethylmethylamine side chain. Molecular Weight: 230.08 g/mol.

(5-Bromothiophen-2-yl)methylamine

  • Structure : Thiophene ring with 5-Br and methylamine.
  • Molecular Weight : ~220.09 g/mol (estimated).
  • Properties : The thiophene ring’s electron-rich nature increases reactivity in π-π stacking interactions, useful in materials science .
Table 2: Heterocyclic Amines vs. Target Compound
Compound Core Structure Molecular Weight (g/mol) Halogen Substituent Key Differences
(5-Bromo-2-iodophenyl)methylamine Phenyl 326.98 Br, I Larger steric bulk, higher molecular weight
2-(5-Bromopyrimidin-2-yl)ethylamine Pyrimidine 230.08 Br Nitrogen-rich core, enhanced solubility
(5-Bromothiophen-2-yl)methylamine Thiophene ~220.09 Br Electron-rich heterocycle, lower stability

Amines in CO₂ Capture: Methyl Diethanolamine (MDEA)

While structurally distinct, methyl diethanolamine (MDEA) provides a functional comparison due to its amine group’s role in chemical reactivity. MDEA, a tertiary aliphatic amine, is widely used in CO₂ capture due to its high absorption capacity and low regeneration energy.

Biological Activity

(5-Bromo-2-iodophenyl)methylamine, also known as (5-Bromo-2-iodophenyl)methylamine hydrochloride, is an organic compound notable for its potential applications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, structure, and implications for drug development.

Chemical Structure and Properties

The molecular formula of (5-Bromo-2-iodophenyl)methylamine is C9H10BrIClNC_9H_{10}BrIClN, with a molecular weight of approximately 320.45 g/mol. The compound features a phenyl ring substituted with bromine and iodine, which significantly influences its chemical behavior and biological interactions. The unique electronic properties imparted by these halogen atoms enhance its reactivity and selectivity in various biological contexts.

Synthesis

The synthesis of (5-Bromo-2-iodophenyl)methylamine typically involves multi-step synthetic routes that ensure high yield and purity. The general synthetic pathway includes:

  • Bromination and Iodination : The starting material undergoes bromination followed by iodination to introduce the halogen substituents.
  • Methylation : A methyl group is introduced to form the final product.
  • Purification : The compound is purified through crystallization or chromatography techniques.

This synthetic approach is crucial for producing compounds with desired biological activities.

Preliminary studies suggest that (5-Bromo-2-iodophenyl)methylamine may interact with various biological targets, modulating enzyme activity or receptor binding due to its halogen substituents. These interactions are critical for understanding the compound's potential therapeutic effects.

Case Studies and Research Findings

  • Antitumor Activity : Compounds similar to (5-Bromo-2-iodophenyl)methylamine have shown promise in antitumor activity due to their ability to interfere with cellular processes in cancer cells. For instance, structural analogs have been studied for their cytotoxic effects against various cancer cell lines .
  • Antibacterial Properties : Research indicates that brominated compounds can exhibit antibacterial activity, with specific halogen positions influencing efficacy. The presence of both bromine and iodine in (5-Bromo-2-iodophenyl)methylamine may enhance its antibacterial properties compared to compounds with only one halogen .
  • Enzyme Inhibition : Some studies have explored the potential of this compound as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Understanding the binding affinities and mechanisms of action at the molecular level remains a key area for future research .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to (5-Bromo-2-iodophenyl)methylamine:

Compound NameStructural FeaturesUnique Attributes
(5-Chloro-2-bromophenyl)methyl(methyl)amine hydrochlorideChlorine and bromine substituentsDifferent reactivity patterns due to chlorine's electronegativity
(5-Iodo-2-bromophenyl)methyl(methyl)amine hydrochlorideIodine and bromine substituentsEnhanced binding affinity due to multiple halogens
(5-Bromo-2-fluorophenyl)methyl(methyl)amine hydrochlorideBromine and fluorine substituentsFluorine's small size may influence steric effects differently

This comparative analysis highlights the unique properties of (5-Bromo-2-iodophenyl)methylamine, particularly its dual halogen substitution, which may enhance its reactivity and selectivity compared to other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.